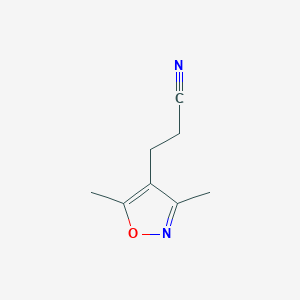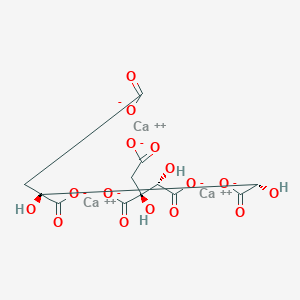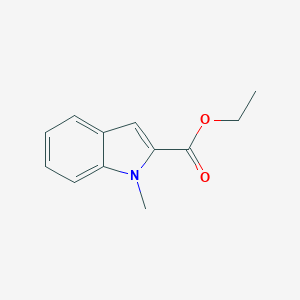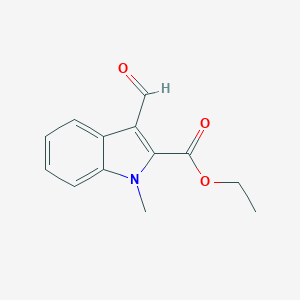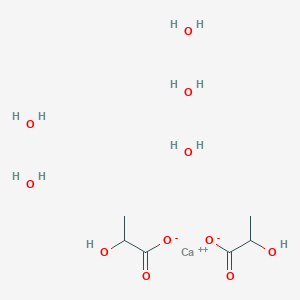
2-单肉豆蔻酸甘油酯
描述
2-Monomyristin is a fatty acid ester that is commonly found in nutmeg. It is known for its potential use in scientific research due to its unique properties. In
科学研究应用
抗菌剂
2-单肉豆蔻酸甘油酯已被发现具有很高的抗菌活性。 它对金黄色葡萄球菌和放线杆菌属尤其有效 . 这表明2-单肉豆蔻酸甘油酯可以用于开发新的抗菌剂。
抗真菌剂
除了其抗菌特性外,2-单肉豆蔻酸甘油酯还显示出很高的抗真菌活性,特别是对白色念珠菌 . 这表明2-单肉豆蔻酸甘油酯可能用于治疗真菌感染。
大肠杆菌抑制剂
2-单肉豆蔻酸甘油酯对大肠杆菌 (E. coli)显示出很高的抗菌活性 . 这表明它可以用于预防和治疗大肠杆菌感染。
衍生物的合成
2-单肉豆蔻酸甘油酯可用于合成单酰基甘油酯衍生物 . 这些衍生物可以用于各种应用,包括作为潜在的抗菌剂和抗真菌剂。
甘油三酯的酶促水解
2-单肉豆蔻酸甘油酯可以通过在毛霉属真菌脂肪酶存在下对甘油三酯进行酶促水解来制备 . 该过程可用于生物燃料和其他工业应用的生产。
酯交换反应
1-单肉豆蔻酸甘油酯化合物,一种与2-单肉豆蔻酸甘油酯相关的化合物,可以通过肉豆蔻酸乙酯和1,2-O-异丙叉基甘油之间的酯交换反应来制备 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16
作用机制
Target of Action
2-Monomyristin, also known as Glyceryl 2-myristate, primarily targets harmful microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Escherichia coli .
Mode of Action
It is known to exert its antibacterial effects by interacting with the targeted microorganisms . The specific interactions and resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Its antibacterial and antifungal activities suggest that it may interfere with essential biological processes in the targeted microorganisms, leading to their inhibition or death .
Result of Action
2-Monomyristin has demonstrated significant antibacterial activity, particularly against Escherichia coli . This suggests that it can effectively inhibit the growth of this bacterium, potentially leading to its eradication from the infected site.
安全和危害
属性
IUPAC Name |
1,3-dihydroxypropan-2-yl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIMZSOUQXNWHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0058699 | |
| Record name | 2-Myristoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | MG(0:0/14:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011530 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
3443-83-2 | |
| Record name | 2-Hydroxy-1-(hydroxymethyl)ethyl tetradecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3443-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl 2-myristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003443832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Myristoyl glycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0058699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCERYL 2-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBE120461I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the chain length of the fatty acid in monoacylglycerols affect their antifungal activity?
A2: Studies comparing 1-Monomyristin (with a myristic acid chain) and 2-Monopalmitin (with a palmitic acid chain) show a significant difference in antifungal activity []. 1-Monomyristin exhibits potent antifungal activity against Candida albicans, even surpassing the efficacy of the positive control used in the study []. In contrast, 2-Monopalmitin did not show any antifungal activity against the tested strain []. This observation suggests that shorter fatty acid chains in monoacylglycerols may contribute to stronger antifungal properties.
Q2: Has 2-Monomyristin been identified in any natural sources?
A3: Yes, 2-Monomyristin has been identified as a constituent in the seed oil of Irvingia gabonensis, commonly known as African mango or bush mango []. Gas chromatography-mass spectrometry (GC-MS) analysis of the seed oil revealed the presence of 2-Monomyristin among other compounds []. This finding suggests potential applications of Irvingia gabonensis seed oil in various industries, including food, cosmetics, and potentially medicine.
Q3: What analytical techniques are used to characterize and quantify 2-Monomyristin?
A3: Several analytical techniques are employed for the characterization and quantification of 2-Monomyristin. These include:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used to identify and quantify 2-Monomyristin in complex mixtures, such as plant extracts or seed oils [].
- Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS can be used for the identification and quantification of 2-Monomyristin, particularly in samples not amenable to GC analysis [].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H) and carbon (13C) NMR spectroscopy provide detailed structural information about 2-Monomyristin, confirming its chemical structure and purity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
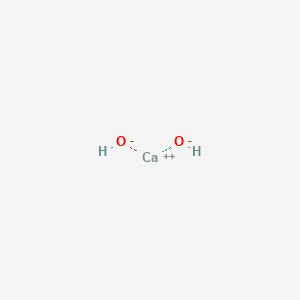
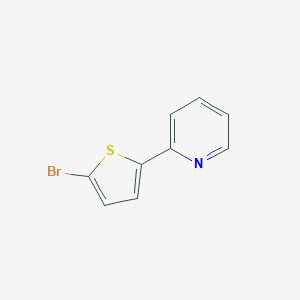
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
